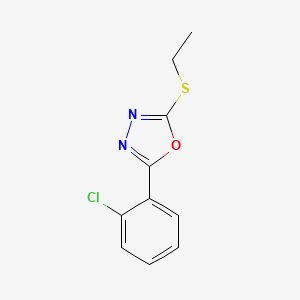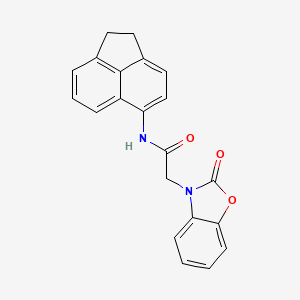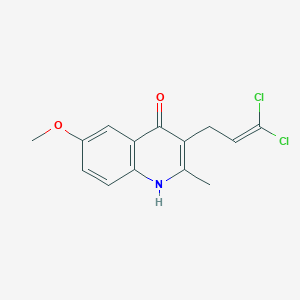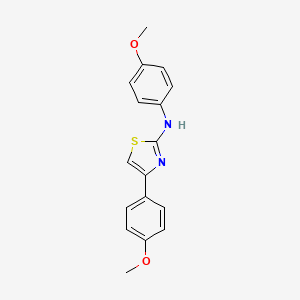
N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide and related derivatives often involves complex chemical reactions, including acetylation, esterification, and nucleophilic substitution. For example, one study describes the synthesis of related compounds through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to achieve high yields (Zhong-cheng & Wan-yin, 2002). Another route includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives to prepare novel derivatives with evaluated antioxidant activity (Gopi & Dhanaraju, 2020).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling provide insights into the compound's structure. A study on the oxidation product of a related compound revealed important structural information through X-ray analysis and molecular modeling (Baranova et al., 2012).
Chemical Reactions and Properties
N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including nucleophilic substitution and oxidation, which significantly impact its chemical properties. For instance, the synthesis of Nb-Methyl-4,5,6-tribromo-3-indoleacetamide from its cyclic tautomer demonstrates the compound's reactivity and the potential for creating structurally diverse derivatives (Hino et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability of N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide, are influenced by its molecular structure. These properties are essential for its handling and application in various scientific research areas.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity, and basicity, play a crucial role in its applications and synthesis routes. For example, the compound's reactivity with hydroxylamine and its antioxidant activity highlight its potential as a precursor for developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-3-4-9-8(5-6)10(11(15)13-9)12-7(2)14/h3-5,13,15H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIVFNNQGSQCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)

![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)propan-1-ol](/img/structure/B5669244.png)
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)

![1-[4-(methylthio)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B5669281.png)

![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5669312.png)